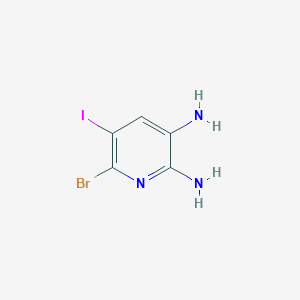
6-Bromo-5-iodopyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-iodopyridine-2,3-diamine is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-iodopyridine-2,3-diamine typically involves halogenation reactions. One common method is the selective bromination and iodination of pyridine derivatives. For instance, starting from 2,3-diaminopyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions, followed by iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the purification process may include crystallization, distillation, or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-iodopyridine-2,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form carbon-carbon bonds.
Amination Reactions: The compound can undergo amination reactions to introduce amino groups at specific positions on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium or copper catalysts are commonly employed along with appropriate ligands and bases.
Amination: Copper-catalyzed amination using amines or amides under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-iodopyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-iodopyridine-2,3-diamine in its applications involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can facilitate the formation of new bonds and functional groups, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as binding to metal centers in catalysis or interacting with biological targets in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-iodopyridine: Similar in structure but lacks the amino groups at positions 2 and 3.
5-Bromo-2-iodopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2,3-Diaminopyridine: Lacks the halogen atoms but has similar amino group positions.
Uniqueness
6-Bromo-5-iodopyridine-2,3-diamine is unique due to the presence of both bromine and iodine atoms along with amino groups on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in various chemical transformations, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C5H5BrIN3 |
|---|---|
Molekulargewicht |
313.92 g/mol |
IUPAC-Name |
6-bromo-5-iodopyridine-2,3-diamine |
InChI |
InChI=1S/C5H5BrIN3/c6-4-2(7)1-3(8)5(9)10-4/h1H,8H2,(H2,9,10) |
InChI-Schlüssel |
OAKFDINLLPJEIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1I)Br)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


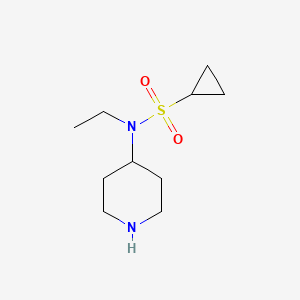


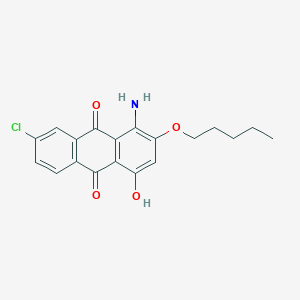
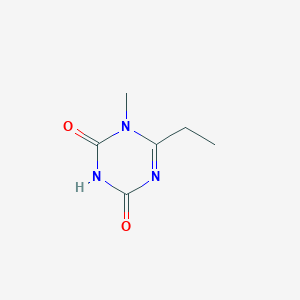
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)


![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)
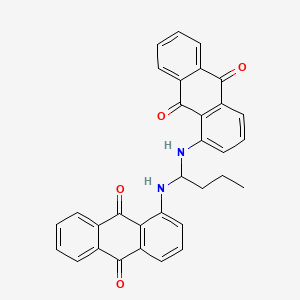
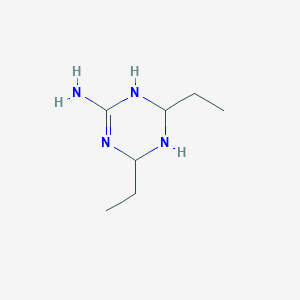
![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)
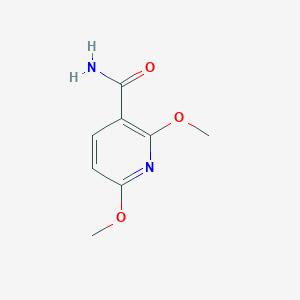
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)
